molecular formula C14H16N2O2S B2499023 N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide CAS No. 2034455-26-8

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide

Cat. No.: B2499023
CAS No.: 2034455-26-8
M. Wt: 276.35
InChI Key: LSVOJGNPQXEBPP-UHFFFAOYSA-N
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Description

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
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Scientific Research Applications

Beta-Lactamase Inhibition

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is a compound that has been studied for its potential as a beta-lactamase inhibitor. Beta-lactamase inhibitors, such as CP-45,899, play a crucial role in extending the antibacterial spectrum of beta-lactams, enabling these antibiotics to effectively inhibit the growth of resistant bacteria harboring beta-lactamases. CP-45,899, in particular, has shown promise in inhibiting several bacterial penicillinases and cephalosporinases, demonstrating weak antibacterial activity on its own but potent effects when used in combination with beta-lactams like ampicillin against various resistant strains including Neisseria gonorrhoeae. This highlights the compound's potential in addressing antibiotic resistance by restoring the efficacy of beta-lactam antibiotics against resistant pathogens (English et al., 1978).

Drug Discovery Building Blocks

Research into the structural modification and synthesis of compounds similar to this compound has led to the development of advanced building blocks for drug discovery. These include the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, which are considered attractive for the development of new pharmaceuticals due to their structural complexity and potential for biological activity. Such methodologies enable the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common chemicals, showcasing the versatility of these compounds in drug design and discovery efforts (Denisenko et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel Schiff base derivatives derived from amoxicillin, involving 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, highlight the compound's utility in creating new molecules with potential antibacterial activity. This demonstrates the broader applicability of the core structure in synthesizing new compounds with potential pharmacological applications, including antibacterial and fungicidal activities (Al-Masoudi et al., 2015).

Properties

IUPAC Name

N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVOJGNPQXEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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